6,7-Dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one is a complex organic compound characterized by its unique benzofuran structure. This compound contains a benzofuran moiety substituted with methoxy groups at the 6 and 7 positions, and an amino group linked to a methoxyphenyl group at the 3 position. The molecular formula for this compound is , and its molecular weight is approximately 273.29 g/mol. The presence of multiple functional groups contributes to its diverse chemical properties and potential biological activities.
The reactivity of 6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one can be attributed to its functional groups. Key types of reactions include:
Research indicates that compounds similar to 6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one exhibit significant biological activities, including:
The synthesis of 6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one typically involves several steps:
6,7-Dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one has several potential applications:
Interaction studies involving 6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methoxybenzofuran | Methoxy substitution on benzofuran | Antioxidant |
| 6-Methoxynaphthalene | Naphthalene ring with methoxy | Anticancer |
| 4-Methoxyaniline | Aniline derivative with methoxy | Anti-inflammatory |
The uniqueness of 6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one lies in its specific combination of functional groups and structural features that may confer distinct biological activities not observed in the similar compounds listed above. Its dual methoxy substitutions and amino linkage provide opportunities for targeted interactions within biological systems.